Formamide-13C,15N

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

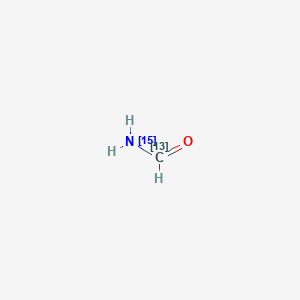

Structure

3D Structure

Propiedades

IUPAC Name |

(15N)azanylformaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNUHDYFZUAESO-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584349 | |

| Record name | (~13~C,~15~N)Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.027 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285977-74-4 | |

| Record name | (~13~C,~15~N)Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285977-74-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Formamide-13C,15N: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Formamide-13C,15N, a dual-labeled stable isotope critical for advanced research in metabolic pathways and drug development. This document details experimental protocols for its application and visualizes key processes to facilitate understanding and implementation in a laboratory setting.

Core Chemical and Physical Properties

This compound is an isotopically labeled version of formamide (B127407) where the carbon atom is substituted with its stable isotope, Carbon-13 (¹³C), and the nitrogen atom is substituted with its stable isotope, Nitrogen-15 (¹⁵N). This dual labeling provides a powerful tool for tracing the metabolic fate of the formamide molecule in complex biological systems using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Physical and Chemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | H¹³CO¹⁵NH₂ | [1][2] |

| Molecular Weight | 47.03 g/mol | [1][2][3] |

| CAS Number | 285977-74-4 | [1][2][3] |

| Isotopic Purity (¹³C) | ≥99 atom % | [1][2] |

| Isotopic Purity (¹⁵N) | ≥98 atom % | [1][2] |

| Chemical Purity | ≥99% (CP) | [1][2] |

| Appearance | Colorless liquid | [4] |

| Melting Point | 2-3 °C | [1][2] |

| Boiling Point | 210 °C (decomposes) | [1][2][4] |

| Density | 1.183 g/mL at 25 °C | [1][2] |

| Flash Point | 150 °C (closed cup) | [1][2] |

| Solubility | Miscible with water | [4][5] |

Spectroscopic and Analytical Identifiers

| Identifier | Value | Source(s) |

| SMILES String | [15NH2][13CH]=O | [1][2] |

| InChI | 1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+1,2+1 | [1][2] |

| InChI Key | ZHNUHDYFZUAESO-ZDOIIHCHSA-N | [1][2] |

| Mass Shift | M+2 | [1][2] |

Applications in Research and Drug Development

This compound is a versatile tool with significant applications in various research fields:

-

Metabolic Flux Analysis (MFA): As a precursor in key biosynthetic pathways, it allows for the detailed mapping and quantification of metabolic fluxes, particularly in nucleotide synthesis.[6]

-

Tracer in Biosynthesis: It serves as a tracer for the one-carbon and one-nitrogen units it provides, enabling the elucidation of complex biochemical transformations.[3]

-

Internal Standard: Due to its distinct mass, it is an ideal internal standard for quantitative analysis of its unlabeled counterpart by NMR, GC-MS, or LC-MS.[6]

-

Synthesis of Labeled Compounds: It is a crucial starting material for the synthesis of more complex isotopically labeled molecules, including pharmaceuticals, pesticides, and herbicides.[3]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in stable isotope tracing experiments.

Stable Isotope Tracing in Cell Culture

This protocol outlines a general workflow for tracing the metabolic fate of this compound in a mammalian cell culture system.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell culture plates

-

Ice-cold 80% methanol (B129727)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that ensures they reach approximately 80% confluency at the time of harvest.

-

Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with this compound at the desired final concentration. The exact concentration should be optimized based on the specific cell line and experimental goals.

-

Isotope Labeling: Aspirate the standard culture medium, wash the cells once with PBS, and then add the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a predetermined time course to allow for the uptake and incorporation of the labeled formamide into metabolic pathways. Time points can range from minutes to hours depending on the pathway of interest.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells quickly with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

-

Sample Preparation for Analysis: Dry the metabolite extracts using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis by NMR or MS.

NMR Sample Preparation and Analysis

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent depends on the metabolites of interest and the NMR instrument requirements.

-

Concentration: For ¹³C NMR, a higher concentration is generally required due to its lower sensitivity compared to ¹H NMR. Aim for a concentration of at least 3 mM for small molecules.[7]

-

Filtration: Filter the sample into a clean NMR tube to remove any particulate matter, which can affect spectral quality.[2]

-

Volume: Ensure the sample volume is appropriate for the NMR tube and instrument being used (typically 0.5-0.7 mL for a standard 5 mm tube).[2][7]

NMR Data Acquisition (General Parameters):

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity, especially for detecting ¹³C and ¹⁵N signals.

-

Experiments:

-

1D ¹³C and ¹⁵N Spectra: Direct observation of ¹³C and ¹⁵N signals to identify labeled metabolites.

-

2D Heteronuclear Correlation Spectra (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC): These experiments are crucial for assigning signals and confirming the incorporation of the isotopes into specific molecular positions.

-

-

Acquisition Parameters: The specific parameters (e.g., number of scans, relaxation delays) will need to be optimized based on the sample concentration and the specific nuclei being observed.

GC-MS Sample Preparation and Analysis

Many polar metabolites are not volatile enough for GC-MS analysis and require derivatization. A common method is silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

-

Drying: Ensure the metabolite extract is completely dry.

-

Derivatization Reaction: Add the derivatization agent to the dried extract and incubate at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete reaction.

-

Transfer: Transfer the derivatized sample to a GC vial with an insert.

GC-MS Analysis (General Parameters): [8]

-

Gas Chromatograph: Equipped with a suitable column (e.g., DB-5ms).

-

Injection: Use a splitless injection mode to maximize the amount of sample entering the column.

-

Temperature Program: An optimized temperature gradient is used to separate the derivatized metabolites.

-

Mass Spectrometer: Operated in full scan mode to detect all ions within a specified mass range, or in selected ion monitoring (SIM) mode for targeted analysis of specific labeled metabolites. High resolution MS can be used to distinguish isotopologues.

Visualizations

Experimental Workflow for Stable Isotope Tracing

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. Formamide as the main building block in the origin of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

Synthesis of ¹³C,¹⁵N-Labeled Formamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ¹³C,¹⁵N-labeled formamide (B127407), a crucial building block in various scientific disciplines, including drug development and metabolic research. This document details the most plausible synthetic routes, experimental protocols, and analytical characterization methods for this isotopically labeled compound.

Introduction

Isotopically labeled compounds are indispensable tools in modern scientific research. ¹³C,¹⁵N-labeled formamide (H¹³CO¹⁵NH₂) serves as a valuable precursor for the synthesis of more complex labeled molecules, such as pharmaceuticals and biomolecules. Its incorporation allows for non-invasive tracing and mechanistic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. This guide focuses on the chemical synthesis of doubly labeled formamide, providing researchers with the necessary information to produce this key reagent in-house.

Synthetic Pathways

The most direct and widely applicable method for the synthesis of ¹³C,¹⁵N-labeled formamide is the reaction of a ¹³C-labeled formic acid derivative with a ¹⁵N-labeled source of ammonia (B1221849). Two primary variations of this approach are presented below.

Direct Amidation of ¹³C-Formic Acid with ¹⁵N-Ammonia

This method involves the direct reaction of ¹³C-formic acid with ¹⁵N-ammonia. The reaction typically requires heating to drive off the water formed during the reaction, shifting the equilibrium towards the product.

Ammonolysis of a ¹³C-Formic Acid Ester with ¹⁵N-Ammonia

An alternative route involves the reaction of an activated formic acid derivative, such as a methyl or ethyl ester, with ¹⁵N-ammonia. This method can sometimes offer milder reaction conditions and easier purification compared to the direct amidation of the free acid.

Below is a logical workflow for the synthesis of ¹³C,¹⁵N-labeled formamide.

General workflow for the synthesis of ¹³C,¹⁵N-labeled formamide.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of ¹³C,¹⁵N-labeled formamide. Researchers should adapt these protocols based on the specific isotopic enrichment of the starting materials and the desired scale of the synthesis.

Synthesis via Direct Amidation of ¹³C-Formic Acid

Materials:

-

¹³C-Formic acid (≥99% ¹³C)

-

¹⁵N-Ammonia solution in water or methanol (B129727) (e.g., 7N in MeOH, ≥98% ¹⁵N)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

High-vacuum distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place ¹³C-formic acid (1.0 eq).

-

Cool the flask in an ice bath and slowly add the ¹⁵N-ammonia solution (1.1 eq).

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the formic acid proton and the appearance of the formamide protons.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dry the crude product by adding anhydrous magnesium sulfate, stirring for 30 minutes, and then filtering.

-

Purify the ¹³C,¹⁵N-labeled formamide by fractional distillation under reduced pressure. The boiling point of unlabeled formamide is 210 °C at atmospheric pressure, but distillation under vacuum is recommended to prevent decomposition.

Synthesis via Ammonolysis of Methyl ¹³C-Formate

Materials:

-

Methyl ¹³C-formate (≥99% ¹³C)

-

¹⁵N-Ammonia gas or a saturated solution in an organic solvent (e.g., THF)

-

Pressure-rated reaction vessel

-

Rotary evaporator

Procedure:

-

Place methyl ¹³C-formate (1.0 eq) in a pressure-rated reaction vessel.

-

Cool the vessel in a dry ice/acetone bath.

-

Carefully introduce ¹⁵N-ammonia gas (1.5-2.0 eq) into the vessel or add a pre-cooled saturated solution of ¹⁵N-ammonia.

-

Seal the vessel and allow it to slowly warm to room temperature behind a blast shield.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

After the reaction is complete, carefully vent the excess ammonia in a fume hood.

-

Remove the solvent (and methanol byproduct) under reduced pressure using a rotary evaporator.

-

The resulting crude ¹³C,¹⁵N-labeled formamide can be further purified by vacuum distillation if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and properties of ¹³C,¹⁵N-labeled formamide.

| Parameter | Value | Reference |

| Starting Material Isotopic Purity | ||

| ¹³C-Formic Acid / Methyl ¹³C-Formate | ≥99% ¹³C | Commercial Suppliers |

| ¹⁵N-Ammonia | ≥98% ¹⁵N | Commercial Suppliers |

| Reaction Conditions | ||

| Direct Amidation | ||

| Temperature | Reflux | General Procedure |

| Duration | 4-6 hours | General Procedure |

| Ammonolysis | ||

| Temperature | Room Temperature | General Procedure |

| Duration | 24-48 hours | General Procedure |

| Product Specifications | ||

| Molecular Weight | 47.03 g/mol | [1][2] |

| Chemical Purity | ≥98% | [1] |

| Isotopic Enrichment (¹³C) | ≥99% | [1][2] |

| Isotopic Enrichment (¹⁵N) | ≥98% | [1][2] |

| Physical Properties (Unlabeled) | ||

| Boiling Point | 210 °C | [2] |

| Melting Point | 2-3 °C | [2] |

| Density | 1.133 g/mL at 25 °C | [2] |

Characterization

The synthesized ¹³C,¹⁵N-labeled formamide should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for characterizing the labeled product.

-

¹H NMR: The proton spectrum will show characteristic signals for the formyl proton and the two amide protons. The coupling constants between these protons and the ¹³C and ¹⁵N nuclei will provide direct evidence of successful labeling.

-

¹³C NMR: A single resonance will be observed for the carbonyl carbon. The multiplicity of this signal will be affected by coupling to the directly attached proton and the ¹⁵N nucleus.

-

¹⁵N NMR: A single resonance will be observed for the amide nitrogen. This signal will be split by the directly attached protons and the one-bond coupling to the ¹³C nucleus.

The following diagram illustrates the key one-bond J-couplings that would be observed in the NMR spectra of ¹³C,¹⁵N-labeled formamide.

Key one-bond J-couplings in ¹³C,¹⁵N-labeled formamide.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the labeled compound. High-resolution mass spectrometry can be used to verify the elemental composition and confirm the presence of both ¹³C and ¹⁵N isotopes. The observed molecular ion peak should correspond to the calculated mass of H¹³CO¹⁵NH₂ (47.03).

Safety and Handling

Formamide is classified as a substance that is suspected of causing cancer and may damage fertility or the unborn child. It is also harmful if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier of unlabeled formamide.

Conclusion

This technical guide provides a framework for the synthesis, purification, and characterization of ¹³C,¹⁵N-labeled formamide. The detailed protocols, based on established chemical principles, offer a reliable starting point for researchers to produce this important isotopically labeled compound for a wide range of applications in chemical and biomedical research. Careful execution of the experimental procedures and thorough analytical characterization are essential to ensure the quality and utility of the final product.

References

Technical Guide: Physical Properties of Formamide-13C,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Formamide-13C,15N, a stable isotope-labeled compound crucial for a variety of applications in research and drug development. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and visualizes its application in synthetic workflows.

Core Physical and Chemical Properties

This compound is an isotopically labeled version of formamide (B127407), where the carbon atom is replaced with its heavy isotope, Carbon-13 (¹³C), and the nitrogen atom is replaced with its heavy isotope, Nitrogen-15 (¹⁵N). This labeling provides a distinct mass shift, making it a valuable tool in mass spectrometry-based studies and as a precursor for the synthesis of other labeled molecules.[1][2]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that some of these values, particularly the boiling and melting points, are often cited from the literature for unlabeled formamide and may serve as close approximations for the labeled analogue.[1]

| Property | Value | Source(s) |

| Molecular Formula | H¹³CO¹⁵NH₂ | [1] |

| Molecular Weight | 47.03 g/mol | [1][2] |

| Appearance | Colorless liquid | [3][4] |

| Melting Point | 2-3 °C (lit.) | [1][5] |

| Boiling Point | 210 °C (lit.) | [1][5] |

| Density | 1.183 g/mL at 25 °C | [1] |

| Isotopic Purity (¹³C) | ≥99 atom % | [1] |

| Isotopic Purity (¹⁵N) | ≥98 atom % | [1] |

| Solubility | Miscible with water. | [3][6] |

| CAS Number | 285977-74-4 | [1][2] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of physical properties of this compound are not extensively published, the methodologies would follow standard analytical chemistry techniques. The following are generalized protocols for the key properties listed above.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a substance like this compound, which has a melting point near room temperature, a capillary tube method is commonly employed.

-

Sample Preparation: A small amount of the liquid sample is frozen. A capillary tube is then packed with the solid sample.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the apparatus, which slowly heats the sample.

-

Measurement: The temperature at which the solid begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus Setup: A small quantity of this compound is placed in a test tube with a boiling chip. An inverted capillary tube is placed inside the test tube. The setup is heated in a controlled manner using a heating mantle or an oil bath.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the inverted capillary tube. The heat is then slowly reduced.

-

Measurement: The boiling point is recorded as the temperature at which the last bubble emerges and the liquid begins to re-enter the capillary tube.

Determination of Density

Density is the mass of a substance per unit volume.

-

Mass Measurement: A known volume of this compound is carefully measured using a calibrated pycnometer or a micropipette.

-

Volume Measurement: The mass of the measured volume is determined using an analytical balance.

-

Calculation: The density is calculated by dividing the mass of the sample by its volume. The measurement is typically performed at a specific temperature, such as 25 °C, as density is temperature-dependent.

Applications and Workflows

This compound is primarily utilized as a synthetic intermediate for the introduction of ¹³C and ¹⁵N labels into more complex molecules.[2] This is particularly valuable in drug development for metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry assays. It also finds use as a solvent in certain applications.[2][7]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow where this compound is used as a building block in the synthesis of an isotopically labeled target molecule.

Caption: Generalized workflow for synthesizing a labeled molecule using this compound.

References

- 1. 甲酰胺-13C,15N 98 atom % 15N, 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Formamide (¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-1825-0.25 [isotope.com]

- 3. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FORMAMIDE - Ataman Kimya [atamanchemicals.com]

- 5. Buy Formamide-¹⁵N,d₂ 98 atom ¹⁵N, 98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 6. Formamide - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Formamide-¹³C,¹⁵N (CAS: 285977-74-4) for Researchers and Drug Development Professionals

Introduction

Formamide-¹³C,¹⁵N is a stable isotope-labeled analog of formamide (B127407), a simple amide that serves as a key building block in various chemical and biological processes. This isotopically enriched compound, with a Carbon-13-¹³C) and a Nitrogen-15 (¹⁵N) atom, is an invaluable tool for researchers, scientists, and drug development professionals. Its primary utility lies in its application as a tracer in metabolic flux analysis (MFA) and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1] This guide provides a comprehensive overview of the technical data, experimental applications, and methodologies associated with Formamide-¹³C,¹⁵N.

Core Technical Data

Formamide-¹³C,¹⁵N is a clear, neat liquid at room temperature.[2][3] Its key physical and chemical properties are summarized in the tables below for easy reference.

| Identifier | Value |

| CAS Number | 285977-74-4 |

| Molecular Formula | H¹³CO¹⁵NH₂ |

| Molecular Weight | 47.03 g/mol [1][2][4] |

| Synonyms | Carbamaldehyde-¹³C,¹⁵N; Formimidic acid-¹³C,¹⁵N; Methanamide-¹³C,¹⁵N[2][3] |

| Property | Value |

| Chemical Purity | ≥98%[2][3] |

| Isotopic Enrichment | ≥99 atom % ¹³C, ≥98 atom % ¹⁵N[1][2] |

| Form | Individual |

| Concentration | Neat |

| Boiling Point | 210 °C |

| Melting Point | 2-3 °C |

| Density | 1.183 g/mL at 25 °C |

Applications in Research and Drug Development

The incorporation of stable isotopes like ¹³C and ¹⁵N into molecules such as formamide allows for precise tracking and quantification in complex biological systems. This has significant implications for drug discovery and development.

Metabolic Flux Analysis (MFA)

Formamide-¹³C,¹⁵N can serve as a precursor for the de novo synthesis of purine (B94841) nucleotides. The ¹³C and ¹⁵N atoms from formamide are incorporated into the purine ring structure, allowing researchers to trace the activity of this critical pathway. Understanding the flux through the de novo purine synthesis pathway is vital in cancer research and the development of antimetabolite drugs, as many cancer cells rely on this pathway for proliferation.

Internal Standard for Quantitative Analysis

Due to its distinct mass from its unlabeled counterpart, Formamide-¹³C,¹⁵N is an excellent internal standard for quantitative studies using mass spectrometry (GC-MS or LC-MS) and NMR.[1] It allows for accurate quantification of unlabeled formamide or related metabolites in various biological matrices.

Experimental Protocols

Protocol 1: ¹³C and ¹⁵N Tracing of De Novo Purine Synthesis using LC-MS/MS

This protocol outlines a general procedure for tracing the incorporation of labeled atoms from a precursor like Formamide-¹³C,¹⁵N into the purine nucleotide pool of cultured cells.

1. Cell Culture and Isotope Labeling:

-

Culture cells (e.g., HeLa cells) in a standard growth medium.

-

To stimulate the de novo purine synthesis pathway, switch the cells to a purine-depleted medium 24 hours prior to the experiment.[5]

-

Introduce Formamide-¹³C,¹⁵N (or a relevant labeled precursor like ¹³C,¹⁵N-serine which provides one-carbon units) into the medium at a defined concentration.[6] The optimal concentration and labeling time should be determined empirically, but a typical duration can range from 3 to 24 hours.[2]

2. Metabolite Extraction:

-

After the labeling period, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C overnight to precipitate proteins and extract metabolites.[2][5]

-

Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.[5]

-

Dry the supernatant using a speed vacuum system.[2]

3. LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extracts in a suitable buffer for LC-MS analysis (e.g., 0.1% formic acid in water).[2]

-

Perform chromatographic separation using a hydrophilic interaction liquid chromatography (HILIC) column.[5]

-

Elute the metabolites using a gradient of an aqueous mobile phase (e.g., 20 mM ammonium (B1175870) acetate, pH 9.75) and an organic mobile phase (e.g., acetonitrile).[5]

-

Detect and quantify the labeled purine nucleotides and their intermediates using a high-resolution mass spectrometer operating in negative ion mode.[4] Monitor the mass shift corresponding to the incorporation of ¹³C and ¹⁵N atoms.

Protocol 2: Quantitative NMR Spectroscopy

This protocol provides a general framework for using Formamide-¹³C,¹⁵N as an internal standard or for studying its interactions.

1. Sample Preparation:

-

Prepare a solution of the analyte of interest in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Add a known concentration of Formamide-¹³C,¹⁵N to the solution to serve as an internal standard.

2. NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

For detailed structural and dynamic studies, a suite of 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate the ¹H, ¹³C, and ¹⁵N nuclei.

3. Data Processing and Analysis:

-

Process the NMR spectra using appropriate software.

-

For quantitative analysis, integrate the signal of the analyte relative to the known concentration of the Formamide-¹³C,¹⁵N internal standard.

Visualization of Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the metabolic pathway relevant to the use of Formamide-¹³C,¹⁵N.

Conclusion

Formamide-¹³C,¹⁵N is a versatile and powerful tool for researchers in the life sciences and drug development. Its utility in tracing metabolic pathways, particularly de novo purine synthesis, provides critical insights into cellular metabolism, which is often dysregulated in diseases like cancer. Furthermore, its application as an internal standard enhances the accuracy and reliability of quantitative analytical methods. The protocols and diagrams provided in this guide serve as a foundational resource for designing and executing experiments utilizing this valuable isotopic tracer.

References

- 1. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

- 2. Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]

- 4. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass spectrometric analysis of purine de novo biosynthesis intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Formamide-¹³C,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isotopically labeled compound, Formamide-¹³C,¹⁵N, with a focus on its molecular properties. This information is critical for its application in various research and development settings, including its use as a tracer, in the synthesis of labeled pharmaceuticals, and as a solvent in sensitive analytical techniques.

Core Molecular Data

Formamide-¹³C,¹⁵N is a stable isotope-labeled version of formamide, where the carbon atom is replaced with Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling provides a distinct mass signature that is invaluable for tracing and metabolic studies.

Molecular Weight and Composition

The molecular weight of Formamide-¹³C,¹⁵N is 47.03 g/mol .[1][2] This value is derived from the sum of the atomic masses of its constituent isotopes. The chemical formula for this compound is H¹³CO¹⁵NH₂.[1]

The table below details the isotopic composition and contribution of each element to the overall molecular weight.

| Atom | Isotope | Quantity | Isotopic Mass (amu) | Total Mass Contribution (amu) |

| Carbon | ¹³C | 1 | ~13.00335 | ~13.00335 |

| Oxygen | ¹⁶O | 1 | ~15.99491 | ~15.99491 |

| Nitrogen | ¹⁵N | 1 | ~15.00011 | ~15.00011 |

| Hydrogen | ¹H | 3 | ~1.00783 | ~3.02349 |

| Total | ~47.02186 |

Note: The molecular weight provided by commercial suppliers (47.03 g/mol ) is a rounded value.

Structural Representation

The chemical structure of Formamide-¹³C,¹⁵N is identical to that of standard formamide, with the exception of the isotopic labeling of the carbon and nitrogen atoms.

Caption: Chemical structure of Formamide-¹³C,¹⁵N.

Experimental Protocols

The utilization of Formamide-¹³C,¹⁵N in experimental settings often involves its incorporation as an internal standard in mass spectrometry-based assays or as a tracer in metabolic pathway analysis.

General Protocol for Use as an Internal Standard in LC-MS

-

Preparation of Stock Solution: Accurately weigh a known amount of Formamide-¹³C,¹⁵N and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or water) to prepare a stock solution of known concentration.

-

Preparation of Working Standard Solutions: Perform serial dilutions of the stock solution to create a series of working standard solutions at concentrations relevant to the expected analyte concentration range.

-

Sample Preparation: To each unknown sample, and to each calibration and quality control sample, add a fixed and known amount of the Formamide-¹³C,¹⁵N internal standard solution.

-

LC-MS Analysis: Analyze the samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method. Monitor the mass transitions for both the unlabeled analyte and the ¹³C,¹⁵N-labeled internal standard.

-

Data Analysis: Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte from the calibration curve.

Caption: Workflow for using Formamide-¹³C,¹⁵N as an internal standard.

References

Isotopic Purity of Formamide-13C,15N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of doubly labeled Formamide-13C,15N. This valuable synthetic intermediate and metabolic tracer is crucial for a range of applications, from the synthesis of isotopically labeled pharmaceuticals to advanced metabolic flux analysis. This guide details the synthesis, purification, and analytical methodologies used to ensure high isotopic enrichment and chemical purity.

Quantitative Data Summary

The isotopic and chemical purity of commercially available this compound is critical for its effective use. The following table summarizes typical product specifications from leading suppliers.

| Parameter | Specification |

| Isotopic Enrichment | |

| 13C Atom % | ≥ 99% |

| 15N Atom % | ≥ 98% |

| Chemical Purity | |

| Purity (by NMR/GC) | ≥ 98% |

| Physical Properties | |

| Molecular Weight | 47.03 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 210 °C (lit.) |

| Melting Point | 2-3 °C (lit.) |

| Density | 1.183 g/mL at 25 °C |

Data sourced from commercial suppliers of Formamide-¹³C,¹⁵N.[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are representative of standard laboratory practices for the production and quality control of isotopically labeled small molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of isotopically enriched precursors, namely [13C]formic acid and [15N]ammonia. The following is a representative protocol.

Materials:

-

[13C]Formic acid (99 atom % 13C)

-

[15N]Ammonia gas (98 atom % 15N)

-

Anhydrous reaction vessel with a cooling system

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a thermometer is placed in an ice-water bath to manage the exothermic reaction.

-

Introduction of Reactants: A molar excess of [13C]formic acid is added to the reaction flask. Dry [15N]ammonia gas is then bubbled through the formic acid. The reaction is highly exothermic and the temperature should be maintained below 40°C.

-

Formation of Ammonium (B1175870) Formate-13C,15N: The reaction between formic acid and ammonia (B1221849) forms ammonium formate-13C,15N as an intermediate. This reaction is typically complete within 30-60 minutes.

-

Dehydration: The reaction mixture is then slowly heated to approximately 150-180°C. During this heating phase, the stream of [15N]ammonia gas is maintained, albeit at a reduced flow rate. Water is eliminated from the ammonium formate-13C,15N, yielding this compound. The water is collected in the condenser.

-

Reaction Completion: The reaction is considered complete when no more water distills over. The crude this compound product will be a brownish liquid.

Purification of this compound

To achieve high chemical purity, the crude this compound must be purified to remove unreacted starting materials, water, and any side products. Vacuum distillation is a common and effective method.

Materials:

-

Crude this compound

-

Vacuum distillation apparatus

-

Heating mantle

-

Cold trap

Procedure:

-

Apparatus Setup: A vacuum distillation apparatus is assembled. It is crucial to ensure all glassware is thoroughly dried to prevent contamination of the final product with water.

-

Distillation: The crude this compound is transferred to the distillation flask. The system is evacuated to a pressure of approximately 10-20 mmHg. The flask is then gently heated.

-

Fraction Collection: The fraction distilling at the appropriate temperature for formamide (B127407) under the applied vacuum is collected. The boiling point will be significantly lower than the atmospheric boiling point of 210°C.

-

Product Handling: The purified this compound is collected in a pre-weighed, dry receiving flask. The purified product should be a clear, colorless liquid. It should be stored in an airtight container, protected from light and moisture, to prevent degradation.

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry is a definitive technique for determining the isotopic enrichment of labeled compounds.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., ESI or APCI).

Procedure:

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Mass Spectrometric Analysis: The sample is introduced into the mass spectrometer. High-resolution mass spectra are acquired in positive ion mode. The protonated molecule, [M+H]+, will be observed.

-

Data Analysis:

-

The theoretical exact mass of the unlabeled formamide ([12CH314NO+H]+) is 46.0290.

-

The theoretical exact mass of the doubly labeled formamide ([13CH315NO+H]+) is 48.0324.

-

The relative intensities of the ion peaks corresponding to the unlabeled, singly labeled (13C or 15N), and doubly labeled species are measured.

-

The isotopic purity is calculated by determining the ratio of the peak area of the desired isotopologue to the sum of the peak areas of all isotopologues. Corrections for the natural abundance of isotopes in the unlabeled portion of the molecule should be applied for precise quantification.

-

Isotopic and Chemical Purity Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and determining the chemical and isotopic purity of this compound.

Instrumentation:

-

High-field NMR spectrometer equipped with probes for 1H, 13C, and 15N detection.

Sample Preparation:

-

The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

1H NMR Analysis:

-

The 1H NMR spectrum will show signals for the formyl proton (-CHO) and the amide protons (-NH2).

-

The formyl proton will appear as a doublet due to coupling with the 13C nucleus (1JCH). The magnitude of this coupling constant is indicative of the C-H bond.

-

The amide protons will be coupled to the 15N nucleus (1JNH), resulting in a doublet.

-

The presence and integration of any impurity signals can be used to determine chemical purity.

13C NMR Analysis:

-

A single resonance is expected for the carbonyl carbon.

-

The high enrichment in 13C will result in a strong signal. The presence of a small signal at the chemical shift of the 12C isotopologue can be used to quantify the 13C enrichment.

15N NMR Analysis:

-

A single resonance is expected for the amide nitrogen.

-

The signal will be a triplet due to coupling with the two amide protons (1JNH).

-

Similar to the 13C NMR, the high 15N enrichment will produce a strong signal, and comparison with any residual 14N signal (which is typically very broad) can provide an estimate of isotopic purity. Neat formamide is often used as an external reference standard for 15N NMR.[2]

Visualization of a Key Application

This compound is a valuable precursor for the synthesis of isotopically labeled biomolecules, such as purines, for use in metabolic studies. The diagram below illustrates the potential incorporation of the 13C and 15N atoms from formamide into the purine (B94841) ring during de novo purine synthesis. This pathway is fundamental to the production of nucleotides for DNA and RNA synthesis.

Caption: Incorporation of labeled atoms from Formamide-¹³C,¹⁵N into the purine ring.

This guide provides a foundational understanding of the synthesis, purification, and analytical characterization of this compound. The high isotopic and chemical purity of this compound is paramount for its successful application in the synthesis of complex labeled molecules and in sensitive metabolic tracer studies. Researchers and drug development professionals can use this information to effectively utilize this compound in their work.

References

In-Depth Technical Guide to Formamide-13C,15N for Researchers and Drug Development Professionals

Introduction

Formamide-13C,15N is a stable isotope-labeled compound that serves as a valuable tool for researchers, scientists, and drug development professionals. Its incorporation of both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes makes it a powerful tracer for elucidating metabolic pathways, understanding reaction mechanisms, and serving as an internal standard for quantitative analysis. This guide provides a comprehensive overview of the commercial availability, key applications, and technical considerations for the use of this compound.

Commercial Suppliers and Product Specifications

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds. Researchers can source this product from companies such as Cambridge Isotope Laboratories, Inc. , MedchemExpress , and Sigma-Aldrich . The product specifications are critical for experimental design and data interpretation. Below is a summary of typical product data.

| Property | Typical Specification |

| Chemical Formula | H¹³CO¹⁵NH₂ |

| CAS Number | 285977-74-4 |

| Molecular Weight | 47.03 g/mol |

| Isotopic Enrichment | ¹³C: ≥99 atom %; ¹⁵N: ≥98 atom % |

| Chemical Purity | ≥98% |

| Physical Form | Neat liquid |

| Storage | Store at room temperature, protected from light and moisture. |

Core Applications in Research and Drug Development

The primary utility of this compound lies in its role as a precursor for the synthesis of isotopically labeled biomolecules and as a tracer in metabolic studies.

Synthesis of Labeled Pharmaceuticals and Heterocyclic Compounds

This compound is a key building block for the synthesis of isotopically labeled heterocyclic compounds, which are core structures in many pharmaceuticals. A significant application is in the synthesis of purines, where the formamide (B127407) molecule can contribute both a carbon and a nitrogen atom to the purine (B94841) ring system. This is particularly relevant in drug development for creating labeled analogues of drug candidates or their metabolites for use in pharmacokinetic and pharmacodynamic studies.

Metabolic Flux Analysis (MFA)

As a metabolic tracer, this compound can be introduced into biological systems to track the flux of carbon and nitrogen through various metabolic pathways. This is especially pertinent in cancer research and drug discovery to understand how disease states or drug treatments alter cellular metabolism. For example, it can be used to trace the de novo synthesis of nucleotides, providing insights into cell proliferation and the targets of anti-cancer drugs.

Internal Standard for Quantitative Analysis

In analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, this compound can be used as an internal standard.[1] Its distinct mass and NMR signal, due to the heavy isotopes, allow for precise quantification of its unlabeled counterpart or other analytes in complex biological samples.

Experimental Protocols and Methodologies

While specific experimental conditions will vary depending on the application, the following provides a general framework for the use of this compound as a metabolic tracer.

Metabolic Labeling of Cultured Cells

Objective: To trace the incorporation of carbon and nitrogen from formamide into cellular metabolites, such as nucleotides.

Materials:

-

This compound

-

Cell culture medium appropriate for the cell line of interest

-

Cultured cells (e.g., cancer cell line)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

-

Quenching solution (e.g., ice-cold saline)

-

Extraction solvent (e.g., 80% methanol)

-

Mass spectrometer or NMR spectrometer

Protocol:

-

Cell Culture Preparation: Culture cells to the desired confluency under standard conditions.

-

Labeling Medium Preparation: Prepare the cell culture medium containing this compound at the desired final concentration. The optimal concentration should be determined empirically but can range from micromolar to low millimolar concentrations.

-

Metabolic Labeling: Remove the standard medium from the cells, wash with phosphate-buffered saline (PBS), and add the labeling medium. Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamics of isotope incorporation.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells with ice-cold quenching solution.

-

Add a pre-chilled extraction solvent to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

Mass Spectrometry: Analyze the metabolite extract using high-resolution mass spectrometry to detect the mass shift corresponding to the incorporation of ¹³C and ¹⁵N into downstream metabolites.

-

NMR Spectroscopy: For NMR analysis, larger quantities of labeled metabolites may be required. Two-dimensional NMR techniques, such as ¹H-¹³C HSQC and ¹H-¹⁵N HSQC, can be used to resolve and assign signals from the labeled compounds.

-

Data Presentation and Visualization

The quantitative data from metabolic labeling experiments can be summarized in tables to facilitate comparison and interpretation.

Table 1: Isotope Incorporation into a Hypothetical Metabolite X

| Time (hours) | M+0 (Unlabeled) Abundance (%) | M+1 (¹³C or ¹⁵N) Abundance (%) | M+2 (¹³C and ¹⁵N) Abundance (%) |

| 0 | 100.0 | 0.0 | 0.0 |

| 2 | 85.2 | 12.5 | 2.3 |

| 4 | 70.1 | 25.3 | 4.6 |

| 8 | 45.6 | 42.1 | 12.3 |

| 24 | 15.3 | 55.4 | 29.3 |

Logical Workflow for this compound in Metabolic Tracer Studies

The following diagram illustrates the general workflow for a metabolic tracer experiment using this compound.

Signaling Pathway Context: De Novo Purine Biosynthesis

This compound can be a precursor for the synthesis of phosphoribosyl-N-formylglycinamide (FGAR), an intermediate in the de novo purine biosynthesis pathway. The diagram below illustrates the potential entry point of the labeled atoms from formamide into this pathway.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences and drug development. Its utility as a synthetic precursor for labeled compounds and as a metabolic tracer enables detailed investigation of biological processes at the molecular level. Careful experimental design, coupled with high-resolution analytical techniques, allows for the precise tracking and quantification of the fate of the labeled carbon and nitrogen atoms, providing valuable insights into cellular metabolism and the mechanisms of drug action.

References

Formamide-¹³C,¹⁵N: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Formamide-¹³C,¹⁵N, a stable isotope-labeled compound essential for various research and development applications. While the isotopic labeling with Carbon-13 and Nitrogen-15 is critical for its use in advanced analytical techniques, it is crucial to understand that the material's chemical and toxicological properties are identical to those of unlabeled formamide (B127407). Therefore, all safety precautions and handling procedures applicable to formamide must be strictly followed for its isotopically labeled counterpart.

Formamide is classified as a hazardous chemical, posing significant health risks, including reproductive toxicity, carcinogenicity, and organ damage upon prolonged or repeated exposure.[1][2] Adherence to the safety protocols outlined in this document is imperative to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Hazard Identification and Classification

Formamide-¹³C,¹⁵N shares the same hazard profile as standard formamide. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[1][2][3] |

| Reproductive Toxicity | 1B | H360FD: May damage fertility. May damage the unborn child.[1][3] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (blood, cardiovascular system) through prolonged or repeated exposure.[1][4][5] |

Signal Word: Danger[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of Formamide-¹³C,¹⁵N is fundamental to its safe handling and storage. The isotopic labeling results in a slightly higher molecular weight compared to the unlabeled compound, but other physical properties remain largely unchanged.

Table 2: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | H¹³CO¹⁵NH₂ |

| Molecular Weight | 47.03 g/mol [4][6] |

| Appearance | Clear, colorless, viscous liquid[4][6] |

| Odor | Ammonia-like[4] |

| Boiling Point | 210 °C (410 °F)[4][5][6][7] |

| Melting Point | 2-3 °C (35.6-37.4 °F)[4][5][6] |

| Flash Point | 150 °C (302 °F) - closed cup[6] |

| Solubility | Miscible with water[7] |

| Vapor Pressure | 0.1 mmHg at 86°F (30°C)[7] |

| Specific Gravity | 1.13 g/cm³[7] |

Exposure Limits

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits for formamide. These limits should be strictly adhered to in all laboratory settings.

Table 3: Occupational Exposure Limits

| Organization | TWA (Time-Weighted Average) | STEL (Short-Term Exposure Limit) | Notations |

| NIOSH | 10 ppm (15 mg/m³) | - | Skin[7][8] |

| ACGIH | 10 ppm | - | Skin, A3 (Confirmed Animal Carcinogen with Unknown Relevance to Humans)[8][9] |

| Ireland | 10 ppm (18 mg/m³) | 30 ppm (56 mg/m³)[4] | - |

Safe Handling and Storage Workflow

A systematic approach to handling Formamide-¹³C,¹⁵N, from receipt to disposal, is essential for maintaining a safe laboratory environment. The following diagram illustrates the recommended workflow.

Experimental Protocol: RNA Denaturation for Gel Electrophoresis

This protocol provides a detailed methodology for a common application of formamide in molecular biology, emphasizing the integration of safety precautions.

Objective: To denature RNA samples prior to agarose (B213101) gel electrophoresis to ensure accurate size separation.

Materials:

-

Formamide-¹³C,¹⁵N (or unlabeled formamide)

-

RNA sample

-

Nuclease-free water

-

10X MOPS buffer

-

37% Formaldehyde

-

RNA loading dye

-

Microcentrifuge tubes

-

Pipettes and nuclease-free tips

-

Heating block or water bath

-

Vortex mixer

-

Microcentrifuge

Personal Protective Equipment (PPE):

-

Nitrile gloves (check manufacturer's compatibility chart)[7][10]

-

Chemical splash goggles[11]

-

Fully buttoned laboratory coat[11]

Procedure:

-

Preparation (in a certified chemical fume hood):

-

Thaw all reagents on ice.

-

Pre-heat a heating block to 70°C.

-

Label microcentrifuge tubes for each RNA sample.

-

-

Sample Preparation (in a certified chemical fume hood):

-

Denaturation:

-

Incubate the tubes at 70°C for 10 minutes to denature the RNA.[5]

-

Immediately place the tubes on ice to prevent renaturation.

-

-

Loading:

-

Add 2 µl of RNA loading dye to each sample.

-

Mix gently by pipetting.

-

Centrifuge the tubes briefly to collect the contents at the bottom.

-

Load the samples into the wells of a formaldehyde-agarose gel.

-

-

Post-Procedure:

-

All tips, tubes, and gloves contaminated with formamide must be disposed of as hazardous solid waste.[7]

-

Collect all liquid waste containing formamide in a designated, properly labeled hazardous waste container.[9][10]

-

Wipe down the work area in the fume hood with an appropriate decontaminating solution.

-

Remove PPE and wash hands thoroughly with soap and water.[7]

-

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 4: Emergency Response

| Situation | Action |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][11] |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12] |

| Small Spill (<1 L in a fume hood) | If trained and equipped with a proper spill kit, absorb the spill with an inert dry material. Collect the absorbed material in a sealed container for hazardous waste disposal.[11] |

| Large Spill (>1 L or outside a fume hood) | Evacuate the area immediately. Secure the area to prevent entry. Notify your institution's Environmental Health and Safety (EHS) department and emergency services.[10] |

Waste Disposal

All waste contaminated with Formamide-¹³C,¹⁵N must be treated as hazardous waste.

-

Liquid Waste: Collect in a clearly labeled, sealed, and chemically compatible container.[9][10]

-

Solid Waste: Gloves, pipette tips, and other contaminated materials should be collected in a separate, labeled hazardous waste container.[7]

-

Empty Containers: Empty containers that once held formamide must also be disposed of as hazardous waste.[7]

Consult your institution's EHS department for specific waste disposal protocols.[12]

Conclusion

Formamide-¹³C,¹⁵N is a valuable tool in modern research, but its significant health hazards necessitate a diligent and informed approach to its handling. By understanding its properties, adhering to established exposure limits, implementing a robust safe handling workflow, and being prepared for emergencies, researchers can mitigate the risks associated with this chemical. This guide serves as a comprehensive resource to support the safe and responsible use of Formamide-¹³C,¹⁵N in the pursuit of scientific advancement.

References

- 1. shop.neofroxx.com [shop.neofroxx.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Formamide Molecular Biology Reagent [sigmaaldrich.com]

- 4. Formamide (¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-1825-0.25 [isotope.com]

- 5. researchgate.net [researchgate.net]

- 6. Formamide-13C,15N 98 atom % 15N, 99 atom % 13C, 99% (CP) | 285977-74-4 [sigmaaldrich.com]

- 7. uml.edu [uml.edu]

- 8. Lab Safety Guideline: Formamide | Harvard Environmental Health and Safety [ehs.harvard.edu]

- 9. ipo.rutgers.edu [ipo.rutgers.edu]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: Formamide-13C,15N as an Internal Standard in Quantitative NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the concentration and purity of chemical compounds. Its accuracy and precision are highly dependent on the use of a suitable internal standard. An ideal internal standard should be stable, chemically inert, soluble in the NMR solvent, and have a simple spectrum with signals that do not overlap with the analyte signals.

Formamide-13C,15N is an excellent internal standard for both ¹³C and ¹⁵N qNMR studies. The dual isotopic labeling provides a distinct signal in both carbon and nitrogen spectra, far from the typical chemical shift ranges of most organic molecules, thus minimizing the chance of signal overlap. This allows for its use in a wide variety of applications, including the quantification of small molecules, peptides, and proteins, and in monitoring reaction kinetics.

Key Advantages of this compound as a Quantitative NMR Internal Standard:

-

Single Reference for Dual Nuclei: Enables quantification in both ¹³C and ¹⁵N NMR spectra with a single, well-characterized standard.

-

Reduced Signal Overlap: The carbonyl carbon and the amide nitrogen of formamide (B127407) resonate in regions of the NMR spectrum that are typically sparsely populated, reducing the likelihood of signal overlap with the analyte.

-

High Isotopic Purity: Commercially available with high isotopic enrichment (typically >98%), ensuring a strong and clean signal for accurate integration.[1]

-

Chemical Stability: Formamide is a stable molecule under typical NMR experimental conditions.

Data Presentation: Properties of this compound

For accurate quantitative analysis, it is essential to know the precise properties of the internal standard. The following table summarizes the key characteristics of this compound.

| Property | Value | Reference |

| Molecular Formula | ¹³CH₃¹⁵NO | [1] |

| Molecular Weight | 47.03 g/mol | [1] |

| ¹³C Isotopic Enrichment | ≥ 98% | [1] |

| ¹⁵N Isotopic Enrichment | ≥ 98% | [1] |

| ¹³C Chemical Shift (in DMSO-d₆) | ~162.8 ppm | |

| ¹⁵N Chemical Shift (in DMSO-d₆) | ~113 ppm (relative to NH₃) | [2] |

| Estimated ¹³C T₁ (Carbonyl) | 5 - 15 seconds | Estimated |

| Estimated ¹⁵N T₁ | 10 - 25 seconds | Estimated |

Note on T₁ Relaxation Times: The provided T₁ values are estimates for a small molecule in a non-viscous solvent. The actual T₁ values are highly dependent on the solvent, temperature, and the presence of other molecules in the solution. For the highest accuracy in quantitative NMR, it is strongly recommended to experimentally determine the T₁ values of both the this compound internal standard and the analyte under the specific experimental conditions.

Experimental Protocols

The following protocols provide a step-by-step guide for the use of this compound as an internal standard in quantitative ¹³C and ¹⁵N NMR spectroscopy.

Workflow for Quantitative NMR Analysis

Caption: General workflow for quantitative NMR using an internal standard.

Protocol 1: Preparation of a this compound Stock Solution

A stock solution of the internal standard allows for consistent and accurate addition to multiple samples.

-

Accurate Weighing: Accurately weigh a precise amount of this compound (e.g., 10.0 mg) using a calibrated analytical balance.

-

Dissolution: Dissolve the weighed standard in a precise volume of a suitable deuterated solvent (e.g., 1.00 mL of DMSO-d₆) in a volumetric flask.

-

Homogenization: Ensure the solution is thoroughly mixed to achieve homogeneity.

-

Storage: Store the stock solution in a tightly sealed container at 4°C to minimize solvent evaporation.

Protocol 2: Preparation of the NMR Sample

-

Analyte Preparation: Accurately weigh a known amount of the analyte.

-

Solvent Addition: Dissolve the analyte in a known volume of the same deuterated solvent used for the internal standard stock solution.

-

Internal Standard Addition: Add a precise volume of the this compound stock solution to the analyte solution.

-

Transfer to NMR Tube: Transfer the final mixture to an NMR tube.

Protocol 3: Quantitative ¹³C NMR Spectroscopy

This protocol uses an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE), which is crucial for accurate quantification.[3][4][5][6]

-

Spectrometer Setup: Tune and match the probe for ¹³C observation.

-

Pulse Program: Select an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments).[4]

-

Acquisition Parameters:

-

Pulse Angle (p1): 90°

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ of either the analyte or the formamide carbonyl carbon. Based on the estimated T₁, a delay of 75 seconds is a conservative starting point.

-

Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio of at least 150:1 for both the analyte and the internal standard signals.

-

Acquisition Time (aq): Set to acquire the full FID for optimal resolution.

-

-

Data Acquisition: Acquire the spectrum.

Protocol 4: Quantitative ¹⁵N NMR Spectroscopy

Similar to ¹³C qNMR, an inverse-gated decoupling sequence is used to eliminate the NOE.

-

Spectrometer Setup: Tune and match the probe for ¹⁵N observation.

-

Pulse Program: Select an inverse-gated decoupling pulse sequence.

-

Acquisition Parameters:

-

Pulse Angle (p1): 90°

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ of either the analyte or the formamide nitrogen. Based on the estimated T₁, a delay of 125 seconds is a conservative starting point.

-

Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 150:1.

-

Acquisition Time (aq): Set to acquire the full FID.

-

-

Data Acquisition: Acquire the spectrum.

Data Analysis and Calculations

The concentration of the analyte can be calculated using the following equation:

Canalyte = (Ianalyte / Istandard) * (Nstandard / Nanalyte) * (MWstandard / MWanalyte) * (mstandard / manalyte) * Pstandard

Where:

-

Canalyte: Concentration of the analyte

-

I: Integral of the NMR signal

-

N: Number of nuclei giving rise to the signal (for this compound, N=1 for both ¹³C and ¹⁵N)

-

MW: Molecular weight

-

m: Mass

-

P: Purity of the standard

Logical Flow of Calculation

Caption: Input parameters for the analyte concentration calculation.

Illustrative Quantitative Data

The following tables provide an example of how to present quantitative data obtained using this compound as an internal standard. Note: These are illustrative data and do not represent actual experimental results.

Table 1: Quantitative ¹³C NMR Data for Analyte X

| Parameter | Analyte X | Formamide-¹³C,¹⁵N |

| Mass (mg) | 25.0 | 5.0 |

| Molecular Weight ( g/mol ) | 250.0 | 47.03 |

| ¹³C Signal Integral | 1.50 | 1.00 |

| Number of Carbons | 1 | 1 |

| Calculated Purity (%) | 98.5 | 99.0 |

| Calculated Concentration (mM) | 49.7 | 10.0 |

Table 2: Quantitative ¹⁵N NMR Data for Analyte Y

| Parameter | Analyte Y | Formamide-¹³C,¹⁵N |

| Mass (mg) | 30.0 | 5.0 |

| Molecular Weight ( g/mol ) | 300.0 | 47.03 |

| ¹⁵N Signal Integral | 1.25 | 1.00 |

| Number of Nitrogens | 1 | 1 |

| Calculated Purity (%) | 95.2 | 99.0 |

| Calculated Concentration (mM) | 47.6 | 10.0 |

Troubleshooting and Considerations

-

T₁ Relaxation: As mentioned, accurate T₁ determination is critical. If the relaxation delay is too short, the signals will not fully relax, leading to inaccurate integrals and an underestimation of the analyte concentration.

-

Solvent Effects: The chemical shifts of both the analyte and the internal standard can be influenced by the solvent. Always use the same deuterated solvent for all samples and standards.

-

Signal-to-Noise: A low signal-to-noise ratio can lead to errors in integration. Increase the number of scans to improve the signal-to-noise ratio.

-

Baseline Correction: A flat baseline is essential for accurate integration. Ensure proper baseline correction is applied during data processing.

-

Purity of the Standard: The accuracy of the quantification is directly dependent on the purity of the internal standard. Use a standard with a certified purity whenever possible.

References

- 1. Formamide (¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-1825-0.25 [isotope.com]

- 2. scispace.com [scispace.com]

- 3. Improvement of the inverse-gated-decoupling sequence for a faster quantitative analysis of various samples by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hmc.edu [hmc.edu]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Formamide-13C,15N in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamide-13C,15N is a versatile, stable isotope-labeled building block crucial for a range of applications in mass spectrometry-based quantitative analysis. Its incorporation of both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes allows for the synthesis of internal standards with a significant mass shift from their unlabeled counterparts, minimizing isotopic interference and enhancing analytical accuracy. This document provides detailed application notes and protocols for the use of this compound, primarily focusing on its role as a precursor for the synthesis of isotopically labeled internal standards for quantitative mass spectrometry and as a tracer in metabolic flux analysis.

The primary application highlighted is the synthesis of labeled biomolecules, such as purines and their derivatives (e.g., cytokinins), which can be used as internal standards for accurate quantification in complex biological matrices. Additionally, the use of this compound as a source of labeled carbon and nitrogen for tracing metabolic pathways will be discussed. These applications are critical in various research areas, including drug discovery and development, metabolomics, and proteomics.[1][2]

Application 1: Synthesis of Isotopically Labeled Internal Standards for Quantitative Mass Spectrometry

One of the principal uses of this compound is in the chemical synthesis of stable isotope-labeled internal standards (SIL-IS). These standards are essential for accurate quantification by isotope dilution mass spectrometry, a gold-standard technique in analytical chemistry. By introducing a known amount of the SIL-IS into a sample, variations in sample preparation, chromatography, and mass spectrometric response can be normalized, leading to highly accurate and precise measurements.

A significant application is the synthesis of ¹⁵N-labeled purines and their derivatives. For instance, [¹⁵N]-Formamide can be a key reagent in the synthesis of [¹⁵N₅]-adenine and [¹⁵N₄]-6-chloropurine, which can then be used to produce a variety of labeled cytokinins. These labeled cytokinins serve as ideal internal standards for the quantification of their endogenous, unlabeled counterparts in plant tissues and other biological samples.

Experimental Protocol: Synthesis of [¹⁵N₅]-Adenine from [¹⁵N]-Formamide

This protocol is adapted from a published method for the synthesis of ¹⁵N-labeled purines.

Materials:

-

[¹⁵N]-Formamide (99 atom % ¹⁵N)

-

Malononitrile

-

Diethoxymethyl acetate (B1210297)

-

Ammonia (B1221849) in methanol (B129727) solution

-

Formic acid

-

Anhydrous solvents (e.g., methanol, ethanol)

-

Standard laboratory glassware and reflux apparatus

-

Thin Layer Chromatography (TLC) plates

-

High-Resolution Mass Spectrometer (HRMS)

-

NMR Spectrometer

Procedure:

-

Synthesis of [¹⁵N₃]-4,6-diaminopyrimidine-5-carbaldehyde:

-

A mixture of [¹⁵N]-formamide, malononitrile, and diethoxymethyl acetate is heated under reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and washed to yield the intermediate.

-

-

Synthesis of [¹⁵N₅]-Adenine:

-

The [¹⁵N₃]-4,6-diaminopyrimidine-5-carbaldehyde intermediate is heated under reflux with formic acid and a methanolic ammonia solution.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The mixture is cooled, and the crude [¹⁵N₅]-adenine is precipitated, collected by filtration, and washed.

-

The crude product is purified by recrystallization.

-

-

Characterization:

-

The final product is characterized by High-Resolution Mass Spectrometry (HRMS) to confirm the mass and isotopic enrichment.

-

¹H, ¹³C, and ¹⁵N NMR spectroscopy are used to confirm the structure and the positions of the ¹⁵N labels.

-

Data Presentation: Quantitative Analysis of Cytokinins using ¹⁵N-Labeled Internal Standards

The following table is a representative example of how quantitative data from an LC-MS/MS analysis of cytokinins, using the synthesized ¹⁵N-labeled internal standards, would be presented. The data illustrates the quantification of various endogenous cytokinins in a plant tissue extract.

| Cytokinin | Endogenous Concentration (pmol/g FW) | % RSD (n=3) |

| trans-Zeatin | 15.2 | 4.5 |

| cis-Zeatin | 8.7 | 6.2 |

| Isopentenyladenine | 21.5 | 3.8 |

| Dihydrozeatin | 5.1 | 7.1 |

| trans-Zeatin Riboside | 32.8 | 5.5 |

| Isopentenyladenosine | 45.1 | 4.1 |

FW: Fresh Weight; RSD: Relative Standard Deviation

Application 2: Metabolic Tracing Studies

This compound can serve as a tracer to investigate metabolic pathways, particularly those involving purine (B94841) and amino acid metabolism. When introduced to cell cultures or in vivo models, the ¹³C and ¹⁵N atoms from formamide (B127407) can be incorporated into various biomolecules. Mass spectrometry can then be used to track the distribution and incorporation of these stable isotopes, providing insights into metabolic fluxes and pathway dynamics.

Experimental Protocol: Metabolic Labeling and LC-MS Analysis

Materials:

-

Cell culture medium deficient in the metabolite of interest (e.g., purine-free medium)

-

Formamide-¹³C,¹⁵N

-

Cultured cells (e.g., HeLa cells)

-

LC-MS/MS system (e.g., Q-Exactive Orbitrap)

-

Metabolite extraction buffers (e.g., ice-cold 80% methanol)

-

Centrifuge, vacuum concentrator

Procedure:

-

Cell Culture and Labeling:

-

Cells are cultured in a standard medium to the desired confluency.

-

The medium is then replaced with a specialized medium (e.g., purine-depleted) supplemented with a known concentration of Formamide-¹³C,¹⁵N.

-

Cells are incubated for a specific period to allow for the uptake and metabolism of the labeled formamide.

-

-

Metabolite Extraction:

-

The culture medium is removed, and the cells are washed with ice-cold PBS.

-

Metabolites are extracted by adding ice-cold 80% methanol and scraping the cells.

-

The cell lysate is transferred to a microcentrifuge tube, vortexed, and centrifuged to pellet cell debris.

-

The supernatant containing the metabolites is collected.

-

-

Sample Preparation for LC-MS:

-

The metabolite extract is dried using a vacuum concentrator.

-

The dried extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile (B52724) in water).

-

-

LC-MS/MS Analysis:

-

The reconstituted sample is injected into an LC-MS/MS system.

-